N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride
Description
The compound “N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is substituted with a methyl group at the 3-position and a piperidine ring at the 5-position via a methylene bridge . The piperidine ring is a six-membered ring containing one nitrogen atom, and it’s substituted with a carboxamide group at the 4-position . The entire molecule is a dihydrochloride, indicating that it carries two extra protons and is balanced by two chloride ions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring is aromatic and would contribute to the overall stability of the molecule . The piperidine ring is saturated and would likely adopt a chair conformation . The carboxamide group could participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The 1,2,4-oxadiazole ring is relatively stable but could potentially be functionalized at the 3-position . The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation . The carboxamide group could participate in acylation reactions or could be hydrolyzed to give a carboxylic acid .Future Directions
The study of 1,2,4-oxadiazole derivatives is a vibrant field of research due to their diverse biological activities . Future research could involve the synthesis and testing of various substituted 1,2,4-oxadiazole derivatives, including the compound . These studies could lead to the discovery of new drugs with improved potency and selectivity .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-7-13-9(16-14-7)6-12-10(15)8-2-4-11-5-3-8;;/h8,11H,2-6H2,1H3,(H,12,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPOIKVKBWGKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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